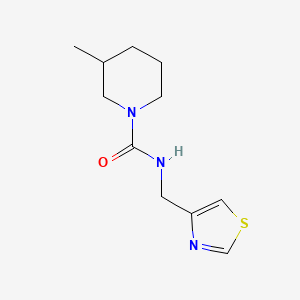
5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mécanisme D'action
BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific sites on the DNA. 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting their function. This leads to a decrease in the expression of genes that are regulated by BET proteins.
Biochemical and Physiological Effects:
5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer cells, 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide inhibits cell proliferation and induces cell death through a process called apoptosis. In inflammatory cells, 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide reduces the production of cytokines and chemokines, leading to a decrease in inflammation. 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide has also been shown to have an effect on the immune system, with studies showing that it can enhance the activity of T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide is that it is a small molecule inhibitor, which makes it easier to administer and study in preclinical models. However, one limitation is that it may have off-target effects, which could affect the interpretation of the results. Another limitation is that the efficacy of 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide may vary depending on the type of cancer or inflammation being studied, as well as the genetic background of the cells.
Orientations Futures
There are several future directions for the study of 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide. One area of research is the development of more potent and selective BET inhibitors, which could improve the efficacy and reduce the side effects of these drugs. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to BET inhibitors. Finally, there is a need for clinical trials to determine the safety and efficacy of 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide in humans, which could lead to its approval as a therapeutic agent for cancer and inflammation.
Méthodes De Synthèse
The synthesis of 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with dicyclopropylmethylamine to form an amide intermediate. The amide is then treated with cyclopropylsulfamide to form the final product, 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide.
Applications De Recherche Scientifique
5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide has been extensively studied in preclinical models of cancer and inflammation. In vitro studies have shown that 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide inhibits the activity of BET proteins, leading to a decrease in the expression of genes that are involved in cell proliferation and inflammation. In vivo studies have shown that 5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide can inhibit the growth of various cancer cell lines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-12-3-10-16(25(23,24)20-15-8-9-15)11-17(12)19(22)21(2)18(13-4-5-13)14-6-7-14/h3,10-11,13-15,18,20H,4-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJMMOLATXNLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)N(C)C(C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cyclopropylsulfamoyl)-N-(dicyclopropylmethyl)-N,2-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7542717.png)
![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)

![3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide](/img/structure/B7542740.png)
![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea](/img/structure/B7542764.png)
![7-methoxy-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7542771.png)
![1-benzyl-N-[2-(3-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7542777.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7542779.png)
![4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide](/img/structure/B7542785.png)
![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)

![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)